![molecular formula C14H16O4 B1163860 Dasycarpol CAS No. 202343-57-5](/img/structure/B1163860.png)
Dasycarpol
Overview
Description
Synthesis Analysis
The stereoselective total synthesis of Dasycarpol, alongside (±)-Dasycarpidol and (±)-Dasycarpidone, has been achieved starting from a common tetrahydrocarbazole-fused lactone. This synthesis is characterized by a DDQ-mediated dehydrogenative cyclization process and achieves high yields using readily available conventional reagents, highlighting the compound's accessible synthesis route (Patır, Tezeren, Salih, & Ertürk, 2016). Another synthesis route involves chiral tetracyclic Dasycarpidone-type compounds synthesized from 2-(1,3-dithian-2-yl)indole, demonstrating the compound's versatility and potential for asymmetrical synthesis (Micouin, Diez, Castells, López, Rubiralta, Quirion, & Husson, 1995).
Scientific Research Applications
Further research on Dictamni dasycarpus root bark revealed the isolation of six new quinoline alkaloids, including dasycarpol, which exhibited strong inhibitory effects on NO production in BV-2 microglial cells, indicating potential anti-inflammatory applications (Gao et al., 2020). This finding is supported by another study on the ethanol extract of Dictamnus dasycarpus leaf, which demonstrated anti-inflammatory action by suppressing NO production and reducing pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells (Ghosh et al., 2014).
Mechanism of Action
Target of Action
Dasycarpol, also known as 6?-Hydroxyfraxinellone, is a product of microbial transformation of fraxinellone by Aspergillus niger . It shows moderate cytotoxicity against A549 cells , suggesting that its primary targets could be cellular components involved in cell proliferation and survival.
Mode of Action
Its cytotoxic activity suggests that it may interact with its targets to inhibit cell proliferation and induce cell death
Result of Action
This compound shows moderate cytotoxicity against A549 cells , indicating that it may have potential anti-cancer properties. The molecular and cellular effects of this compound’s action, such as changes in cell morphology, cell cycle progression, and gene expression, are areas of ongoing research.
properties
IUPAC Name |
(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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